2-(Pyrrolidin-1-ylsulfonyl)ethanamine
Description
Properties
IUPAC Name |
2-pyrrolidin-1-ylsulfonylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c7-3-6-11(9,10)8-4-1-2-5-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFULQLOOJLLNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-(Pyrrolidin-1-ylsulfonyl)ethanamine, and how can reaction conditions be optimized?
- Methodology :
- Sulfonation of Pyrrolidine : React pyrrolidine with a sulfonyl chloride (e.g., chlorosulfonic acid) in the presence of a base (e.g., triethylamine) to form pyrrolidin-1-ylsulfonyl chloride. Subsequent coupling with ethanamine via nucleophilic substitution yields the target compound .
- Optimization : Use polar aprotic solvents (e.g., DMF or DCM) and low temperatures (0–5°C) to minimize side reactions. Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Key Considerations : Protect the primary amine group of ethanamine (e.g., using Boc anhydride) to prevent undesired sulfonation at the amine site.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2-(Pyrrolidin-1-ylsulfonyl)ethanamine?
- Methodology :
- NMR Spectroscopy : H and C NMR to confirm the presence of pyrrolidine (δ 1.8–2.1 ppm for CH groups) and sulfonyl (δ ~3.3 ppm for SO-adjacent CH) moieties.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]: ~221.12 g/mol).
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: ethanol/water). Refine using SHELX software for precise bond-length and angle analysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding the compound’s reactivity?
- Methodology :
- Comparative Analysis : Perform DFT calculations (e.g., Gaussian or ORCA) to model reaction pathways. Compare predicted activation energies with experimental kinetic data (e.g., via stopped-flow spectroscopy).
- Crystallographic Validation : Use SHELX-refined X-ray structures to validate molecular geometry and electronic environments, addressing outliers in computational models .
- Case Study : If sulfonyl group rotation barriers are overestimated computationally, analyze torsional angles from crystallography to refine force-field parameters.
Q. What strategies mitigate byproduct formation during the synthesis of 2-(Pyrrolidin-1-ylsulfonyl)ethanamine?
- Methodology :
- Byproduct Identification : Use LC-MS or GC-MS to detect impurities (e.g., over-sulfonated derivatives or ethanamine dimerization products).
- Process Control :
- Maintain stoichiometric precision (1:1 molar ratio of pyrrolidine to sulfonyl chloride).
- Employ scavengers (e.g., polymer-bound amines) to trap excess sulfonyl chloride.
- Optimize pH (neutral to slightly basic) to prevent acid-catalyzed degradation .
- Data-Driven Example : In analogous sulfonamide syntheses, reducing reaction time from 24h to 6h decreased dimerization by 40% .
Q. How can researchers design experiments to study the compound’s interactions with biological targets?
- Methodology :
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for receptors (e.g., GPCRs or ion channels).
- Molecular Docking : Perform AutoDock/Vina simulations using pyrrolidine-sulfonyl structural motifs to predict binding poses. Validate with mutagenesis studies on target proteins .
- Case Study : For similar ethanamine derivatives, SPR assays revealed sub-μM binding affinity for serotonin receptors, suggesting potential CNS applications .
Data Contradiction Analysis
Q. How should researchers address conflicting data between NMR and X-ray crystallography for this compound?
- Methodology :
- Dynamic Effects : NMR captures time-averaged conformations (e.g., pyrrolidine ring puckering), while crystallography provides static snapshots. Compare multiple crystal structures to assess conformational flexibility.
- Solvent vs. Solid-State : Solvent interactions in NMR (e.g., DMSO) may induce structural deviations. Use crystallography (SHELX-refined) to resolve ambiguities .
- Example : If NMR suggests free rotation of the sulfonyl group but crystallography shows a fixed conformation, attribute the discrepancy to crystal packing forces.
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
